Cas no 2228297-53-6 (5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid)

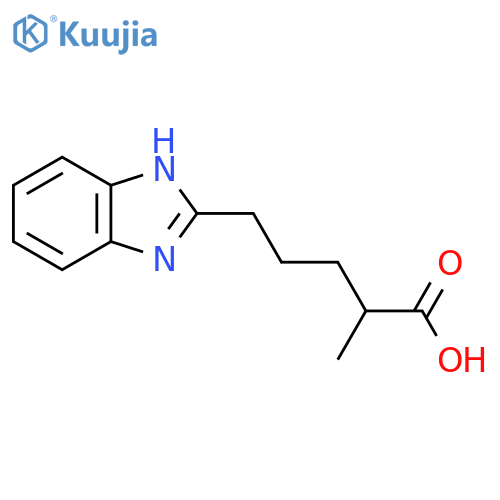

2228297-53-6 structure

商品名:5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid

- 2228297-53-6

- EN300-1732893

-

- インチ: 1S/C13H16N2O2/c1-9(13(16)17)5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,14,15)(H,16,17)

- InChIKey: ZRCOYAUOUVZYLC-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)CCCC1=NC2C=CC=CC=2N1)=O

計算された属性

- せいみつぶんしりょう: 232.121177757g/mol

- どういたいしつりょう: 232.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 66Ų

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1732893-2.5g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 2.5g |

$1791.0 | 2023-09-20 | ||

| Enamine | EN300-1732893-1g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 1g |

$914.0 | 2023-09-20 | ||

| Enamine | EN300-1732893-5.0g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 5g |

$2650.0 | 2023-06-04 | ||

| Enamine | EN300-1732893-1.0g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 1g |

$914.0 | 2023-06-04 | ||

| Enamine | EN300-1732893-0.25g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 0.25g |

$840.0 | 2023-09-20 | ||

| Enamine | EN300-1732893-5g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 5g |

$2650.0 | 2023-09-20 | ||

| Enamine | EN300-1732893-0.1g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 0.1g |

$804.0 | 2023-09-20 | ||

| Enamine | EN300-1732893-0.5g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 0.5g |

$877.0 | 2023-09-20 | ||

| Enamine | EN300-1732893-0.05g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 0.05g |

$768.0 | 2023-09-20 | ||

| Enamine | EN300-1732893-10.0g |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid |

2228297-53-6 | 10g |

$3929.0 | 2023-06-04 |

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

2228297-53-6 (5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid) 関連製品

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 68551-17-7(Isoalkanes, C10-13)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量